molecular formula C18H22N6O B11145866 N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11145866
M. Wt: 338.4 g/mol
InChI Key: HBWJQEDSSXMJKM-UHFFFAOYSA-N
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Description

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H22N6O/c25-18(17-13-7-6-8-14(13)20-23-17)19-11-4-1-2-9-15-21-22-16-10-3-5-12-24(15)16/h3,5,10,12H,1-2,4,6-9,11H2,(H,19,25)(H,20,23)

InChI Key

HBWJQEDSSXMJKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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